2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide
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Description
The compound “2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 1225701-75-6 . It has a molecular weight of 289.76 . The IUPAC name for this compound is 2-chloro-N-[2-(phenoxymethyl)benzyl]acetamide . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents and subsequent treatment with acetic anhydride . The synthesis of benzimidazole derivatives, which share some structural similarities with the compound , usually involves the construction of a benzene ring containing 1–2 diamino groups followed by ring closure to construct the imidazole ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-4-5-7-14(13)12-20-15-8-2-1-3-9-15/h1-9H,10-12H2,(H,18,19) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 289.76 . The compound’s InChI code provides further details about its molecular structure .Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a skin corrosive/irritant and an acute toxin . The hazard statements associated with this compound include H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed or inhaled, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-18-12-14(10-11-21-18)19(23)22-17-9-5-4-6-15(17)13-24-16-7-2-1-3-8-16/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIUXDIKKNDFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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